molecular formula C20H14FN3OS B2414735 (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide CAS No. 468767-57-9

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide

Cat. No.: B2414735
CAS No.: 468767-57-9
M. Wt: 363.41
InChI Key: BSVGORBCAOYASK-MHWRWJLKSA-N
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Description

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide is an organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Acrylamide Moiety: The acrylamide moiety can be synthesized through the reaction of cyanoacetic acid with an appropriate amine, followed by dehydration to form the acrylamide.

    Coupling of the Thiazole and Acrylamide Units: The final step involves the coupling of the thiazole and acrylamide units through a condensation reaction, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the acrylamide moiety to a saturated amide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, saturated amides.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-chlorophenyl)acrylamide
  • (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-bromophenyl)acrylamide
  • (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methylphenyl)acrylamide

Uniqueness

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity to biological targets, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-17-8-6-15(7-9-17)10-16(12-22)19(25)24-20-23-13-18(26-20)11-14-4-2-1-3-5-14/h1-10,13H,11H2,(H,23,24,25)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVGORBCAOYASK-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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